![molecular formula C20H17NO2 B13366609 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthylmethoxy group attached to the phenyl ring, which is further connected to an acrylamide moiety
准备方法
The synthesis of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be achieved through several routes. One common method involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. In this case, the starting materials include 3-chloropropanoyl chloride and 1-naphthylmethanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane . Another method involves the reaction of acrylic acid with 1-naphthylmethanol under acidic conditions . Industrial production methods often utilize continuous flow processes to ensure high yield and efficiency while minimizing side-products .
化学反应分析
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide has several scientific research applications:
作用机制
The mechanism of action of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis .
相似化合物的比较
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be compared with other similar compounds, such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structure but differs in the functional groups attached to the phenyl ring.
(2E)-3-(3-Fluorophenyl)-N-[3-(1-naphthylmethoxy)phenyl]acrylamide: This compound contains a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
属性
分子式 |
C20H17NO2 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
(Z)-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H17NO2/c21-20(22)12-11-15-5-3-9-18(13-15)23-14-17-8-4-7-16-6-1-2-10-19(16)17/h1-13H,14H2,(H2,21,22)/b12-11- |
InChI 键 |
FWPKTEWTEDWBAM-QXMHVHEDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C\C(=O)N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

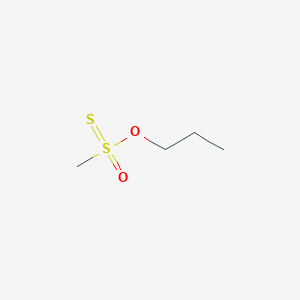
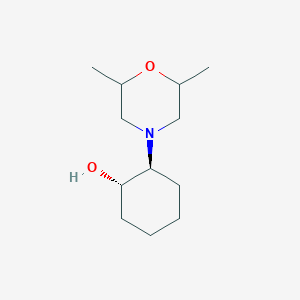
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
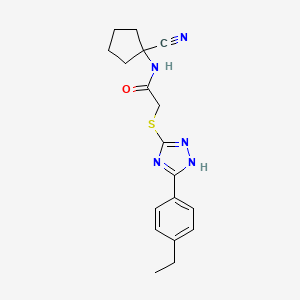

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
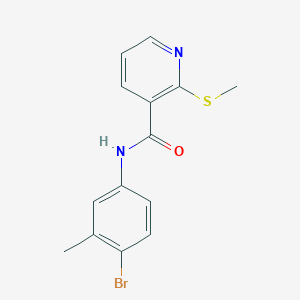
![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)
![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
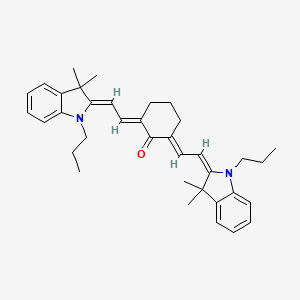
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B13366611.png)
